molecular formula C7H10N2O2 B1609638 2-Methoxy-4,6-dimethylpyrimidin-5-OL CAS No. 345642-89-9

2-Methoxy-4,6-dimethylpyrimidin-5-OL

Cat. No. B1609638
M. Wt: 154.17 g/mol
InChI Key: GFHMFYQZOGTSKG-UHFFFAOYSA-N
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Description

2-Methoxy-4,6-dimethylpyrimidin-5-ol is a chemical compound with the CAS Number: 345642-89-9 and a molecular weight of 154.1712.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of 2-Methoxy-4,6-dimethylpyrimidin-5-ol. However, it’s worth noting that pyridine/pyrimidine centred rings can be replaced by trimethylpyridine/dimethylpyrimidine3.



Molecular Structure Analysis

The linear formula for 2-Methoxy-4,6-dimethylpyrimidin-5-ol is C7H10N2O212.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving 2-Methoxy-4,6-dimethylpyrimidin-5-ol. However, one study mentioned a compound, 6O, a novel derivative of aminodimethylpyrimidinol, which was a selective FGFR4 kinase inhibitor blocking HCC tumour growth4.



Physical And Chemical Properties Analysis

The molecular weight of 2-Methoxy-4,6-dimethylpyrimidin-5-ol is 154.1712. Unfortunately, I couldn’t find more specific physical and chemical properties.


Scientific Research Applications

Antifungal Applications

Research has demonstrated the antifungal effectiveness of dimethylpyrimidin derivatives, highlighting their potential as antifungal agents. For instance, synthesized 4-methoxy-N, N-dimethyl-6-(phenylthio) pyrimidin-2-amine and related compounds showed significant antifungal activity against Aspergillus terreus and Aspergillus niger, indicating their potential development into useful antifungal agents (N. N. Jafar et al., 2017).

Anti-inflammatory and Analgesic Agents

Novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone have been synthesized, displaying significant COX-2 inhibition, analgesic, and anti-inflammatory activities. These compounds, including variations of 4-methoxy and 4,8-dimethoxy derivatives, offer a promising approach to developing new therapeutic agents (A. Abu‐Hashem et al., 2020).

Parkinson's Disease Treatment

Research on 4-acetylamino-2-(3,5-dimethylpyrazol-1-yl)-pyrimidines has led to the development of selective adenosine hA2A receptor antagonists. These compounds, including variations with 5-methoxy-3-pyridyl derivatives, are being explored for their potential in treating Parkinson's disease, showcasing the therapeutic applications of pyrimidine derivatives in neurodegenerative disorders (Xiaohu Zhang et al., 2008).

Antitumor and Microtubule Targeting Agents

Methoxy naphthyl substituted cyclopenta[d]pyrimidine compounds have been studied for their microtubule depolymerizing and antiproliferative activities. These studies reveal the potential of pyrimidine derivatives in cancer therapy, especially in developing microtubule targeting agents with potent antitumor effects (Weiguo Xiang et al., 2020).

Antibacterial Agents

Synthesis and evaluation of novel pyrimidine derivatives have shown significant antibacterial and antifungal activities, offering new avenues for developing antimicrobial agents. Compounds such as 2,6-bis(4,6-dimethylpyrimidin-2-ylthio)benzene-1,4-diol have demonstrated promising activity against various bacteria and fungi, underscoring the role of pyrimidine derivatives in addressing microbial resistance (Z. Khan et al., 2015).

Safety And Hazards

I couldn’t find specific safety and hazard information for 2-Methoxy-4,6-dimethylpyrimidin-5-ol.


Future Directions

The future directions for the research and application of 2-Methoxy-4,6-dimethylpyrimidin-5-ol are not clear from the available information.


Please note that this information is based on the available web search results and may not be comprehensive or completely accurate. For a thorough analysis, please refer to scientific literature and databases. If you’re working with this compound, always follow the appropriate safety procedures.


properties

IUPAC Name

2-methoxy-4,6-dimethylpyrimidin-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-4-6(10)5(2)9-7(8-4)11-3/h10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFHMFYQZOGTSKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)OC)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00431017
Record name 2-Methoxy-4,6-dimethyl-5-pyrimidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00431017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-4,6-dimethylpyrimidin-5-OL

CAS RN

345642-89-9
Record name 2-Methoxy-4,6-dimethyl-5-pyrimidinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=345642-89-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxy-4,6-dimethyl-5-pyrimidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00431017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The 2-methoxy-4,6-dimethyl-5-benzyloxy pyrimidine 0.7 g (2.7 mmol) is dissolved in 10 ml of ethanol with 0.3 g (5.4 mmol) of KOH. The whole is refluxed for 11 hours, and after cooling the reaction is diluted with 20 ml of water and brought to pH 5 with glacial acetic acid. The mixture is extracted into ethyl acetate (3×25 ml), dried over Na2SO4 and stripped in vacuo. The resulting solid is purified by column chromatography on silica gel using 9:1 hexane:ethyl acetate as eluent. The yield is 0.4 g (98%).
Name
2-methoxy-4,6-dimethyl-5-benzyloxy pyrimidine
Quantity
0.7 g
Type
reactant
Reaction Step One
Name
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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